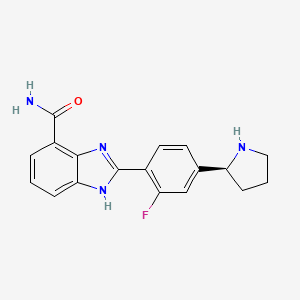
A-966492
Descripción general
Descripción
A-966492 es un inhibidor novedoso y potente de la poli(ADP-ribosa) polimerasa 1 y la poli(ADP-ribosa) polimerasa 2, con constantes de inhibición de 1 nanomolar y 1,5 nanomolar, respectivamente . Este compuesto se clasifica estructuralmente como un análogo de benzimidazol y ha mostrado un potencial significativo en estudios preclínicos para mejorar la eficacia de los agentes quimioterapéuticos .
Aplicaciones Científicas De Investigación
A-966492 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las enzimas poli(ADP-ribosa) polimerasa.
Biología: Se ha investigado su papel en los mecanismos de reparación del ADN y la respuesta celular al daño del ADN.
Análisis Bioquímico
Biochemical Properties
A-966492 interacts with the enzymes PARP1 and PARP2, displaying excellent potency against the PARP-1 enzyme with a Ki of 1 nM . It significantly enhances the efficacy of TMZ (Temozolomide) in a dose-dependent manner .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by enhancing the efficacy of TMZ, a chemotherapy medication used for the treatment of certain types of cancers .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PARP1 and PARP2 enzymes . This inhibition leads to enhanced efficacy of TMZ, thereby influencing the biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been found to be orally bioavailable across multiple species, crosses the blood-brain barrier, and appears to distribute into tumor tissue .
Dosage Effects in Animal Models
In animal models, this compound demonstrates good in vivo efficacy in a B16F10 subcutaneous murine melanoma model in combination with temozolomide
Metabolic Pathways
Given its interaction with PARP1 and PARP2 enzymes, it is likely that this compound plays a role in the metabolic pathways involving these enzymes .
Transport and Distribution
This compound is known to be orally bioavailable and can cross the blood-brain barrier . It appears to distribute into tumor tissue, suggesting that it may interact with transporters or binding proteins within cells and tissues .
Subcellular Localization
Given its ability to cross the blood-brain barrier and distribute into tumor tissue, it is likely that this compound can reach various compartments or organelles within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de A-966492 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido y el etanol, con temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: A-966492 sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en el núcleo de benzimidazol.
Reactivos y condiciones comunes:
Oxidación: Se utilizan reactivos como el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan comúnmente el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se utilizan nucleófilos como aminas y tioles en condiciones básicas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de benzimidazol sustituidos, que se pueden caracterizar y utilizar para diferentes aplicaciones .
Mecanismo De Acción
A-966492 ejerce sus efectos inhibiendo la actividad de las enzimas poli(ADP-ribosa) polimerasa 1 y poli(ADP-ribosa) polimerasa 2. Estas enzimas juegan un papel crucial en la reparación de roturas de ADN de una sola hebra. Al inhibir estas enzimas, this compound previene la reparación del daño del ADN, lo que lleva a la acumulación de roturas de ADN y finalmente a la muerte celular. Este mecanismo es particularmente eficaz en las células cancerosas, que tienen una mayor tasa de daño y reparación del ADN .
Compuestos similares:
Veliparib: Otro inhibidor potente de la poli(ADP-ribosa) polimerasa 1 y la poli(ADP-ribosa) polimerasa 2 con un mecanismo de acción similar.
Singularidad de this compound: this compound es único debido a su alta potencia y selectividad para la poli(ADP-ribosa) polimerasa 1 y la poli(ADP-ribosa) polimerasa 2. También exhibe una excelente biodisponibilidad y la capacidad de cruzar la barrera hematoencefálica, lo que lo convierte en un candidato prometedor para el tratamiento de tumores cerebrales .
Comparación Con Compuestos Similares
Veliparib: Another potent inhibitor of poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 with a similar mechanism of action.
Uniqueness of A-966492: this compound is unique due to its high potency and selectivity for poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2. It also exhibits excellent bioavailability and the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors .
Propiedades
IUPAC Name |
2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIVQGOUBLVTCB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586581 | |
| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934162-61-5 | |
| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: A-966492 is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), specifically targeting PARP1 and PARP2. [, ] These enzymes play a critical role in DNA repair, particularly single-strand break repair. By inhibiting PARP activity, this compound hinders DNA repair processes. [, , ]
A: Cancer cells with BRCA1 or BRCA2 mutations are deficient in homologous recombination (HR), a crucial DNA repair pathway. [, ] Inhibiting PARP with this compound in these cells leads to the accumulation of DNA damage, ultimately causing cell death. This phenomenon is known as synthetic lethality. [, , ]
A: Research suggests that this compound demonstrates intermediate selectivity for PARP1 and PARP2 compared to veliparib and niraparib. [] Veliparib exhibits the highest selectivity for PARP1 and PARP2, while niraparib displays lower selectivity than this compound. []
A: this compound's ability to cross the blood-brain barrier is particularly significant for treating brain tumors like glioblastoma. [] This property allows it to reach tumor cells within the central nervous system, making it a potential candidate for targeted therapies against brain cancers. [, ]
A: this compound acts as a radiosensitizer, meaning it enhances the effectiveness of radiotherapy. [, ] When combined with radiotherapy, this compound further inhibits DNA repair mechanisms, leading to greater tumor cell death and improved treatment outcomes. [, ]
A: this compound has shown synergistic effects with temozolomide (TMZ) in preclinical models of diffuse midline glioma (DMG), a type of brain tumor. [] The combination was found to enhance TMZ-induced cytotoxicity and apoptosis in DMG cells, suggesting potential therapeutic benefits. []
ANone: While this compound has primarily been studied in the context of cancer, PARP inhibitors, in general, are being investigated for other applications. These include inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders, where PARP overactivation is implicated.
A: Much of the research on this compound is preclinical, meaning it has been conducted in cells and animal models. [, ] While these studies provide valuable insights, further research is necessary to determine its safety and efficacy in human patients. Clinical trials are crucial to assess its therapeutic potential fully.
ANone: Future research on this compound should focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


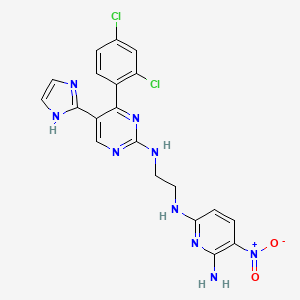
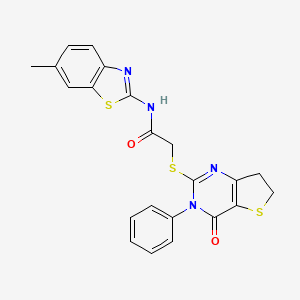
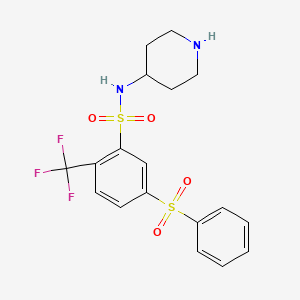

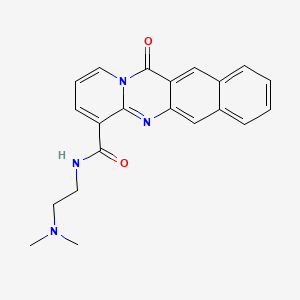
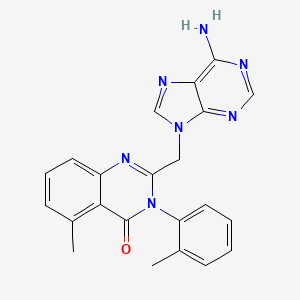
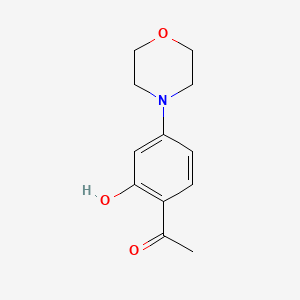
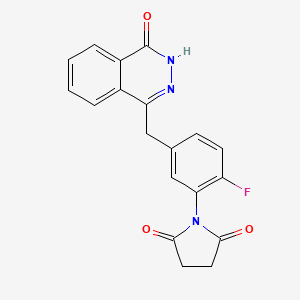
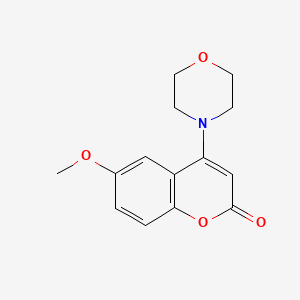

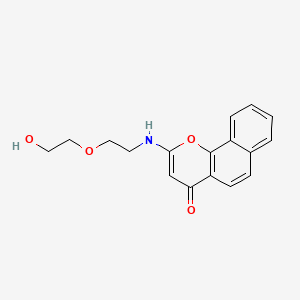
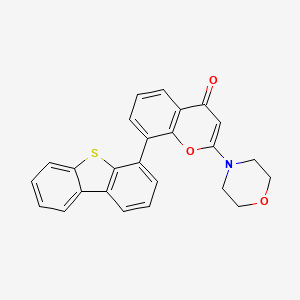
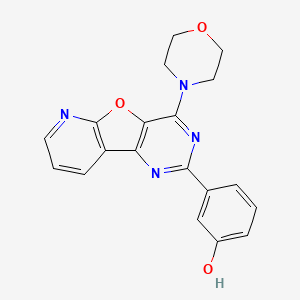
![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)
